molecular formula C6H6N2O B1622421 N-Pyridin-3-yl-formamide CAS No. 22236-96-0

N-Pyridin-3-yl-formamide

Cat. No.: B1622421
CAS No.: 22236-96-0
M. Wt: 122.12 g/mol
InChI Key: CBKFHSNATJJWQK-UHFFFAOYSA-N
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Description

N-Pyridin-3-yl-formamide is an organic compound that belongs to the class of formamides It consists of a pyridine ring substituted at the nitrogen atom with a formamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Pyridin-3-yl-formamide can be synthesized through several methods. One common approach involves the reaction of pyridine-3-carboxylic acid with formamide under dehydrating conditions. This reaction typically requires a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the formamide bond.

Another method involves the direct formylation of pyridine-3-amine using formic acid or formic acid derivatives. This reaction can be catalyzed by various agents, including Lewis acids like aluminum chloride or boron trifluoride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-Pyridin-3-yl-formamide undergoes various chemical reactions, including:

    Oxidation: The formamide group can be oxidized to form corresponding carboxylic acids.

    Reduction: The formamide group can be reduced to form corresponding amines.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid, while nucleophilic substitution may involve reagents such as sodium methoxide or potassium cyanide.

Major Products Formed

    Oxidation: Pyridine-3-carboxylic acid.

    Reduction: Pyridine-3-amine.

    Substitution: Various substituted pyridines depending on the reagents used.

Scientific Research Applications

N-Pyridin-3-yl-formamide has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antimicrobial, and anti-inflammatory properties.

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.

    Material Science: It can be employed in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of N-Pyridin-3-yl-formamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to modulate biological activity. The formamide group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

N-Pyridin-3-yl-formamide can be compared with other pyridine derivatives and formamides:

    Pyridine-3-carboxamide: Similar structure but with an amide group instead of a formamide group.

    Pyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a formamide group.

    Pyridine-3-amine: Similar structure but with an amine group instead of a formamide group.

The uniqueness of this compound lies in its formamide group, which imparts distinct chemical reactivity and potential biological activity compared to other pyridine derivatives.

Properties

IUPAC Name

N-pyridin-3-ylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c9-5-8-6-2-1-3-7-4-6/h1-5H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKFHSNATJJWQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70396801
Record name N-Pyridin-3-yl-formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22236-96-0
Record name N-Pyridin-3-yl-formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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